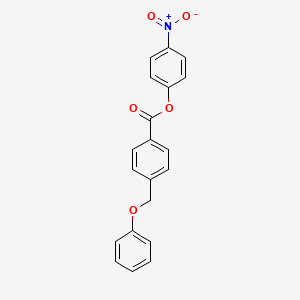
N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide, commonly known as Isopropyltetrazolylbenzamide (ITB), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITB belongs to the class of tetrazole-based compounds, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the nervous system. N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have diverse biological activities, making it a valuable tool for studying the nervous system and other biological systems. However, N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide. One area of research is the development of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide-based therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide-based therapies for cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide and its potential therapeutic applications.
合成法
The synthesis of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-isopropylphenylhydrazine with 2-(1H-tetrazol-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through column chromatography to obtain pure N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide. The synthesis of N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been optimized for high yield and purity, making it a viable compound for scientific research.
科学的研究の応用
N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has also been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-isopropylphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12(2)13-7-9-14(10-8-13)19-17(23)15-5-3-4-6-16(15)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWXOFRAUPVKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)
![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)



![ethyl 4-[(2,3-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5821990.png)
![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)
![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)


![2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5822042.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5822047.png)
![diethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5822056.png)
